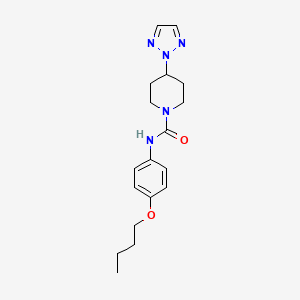

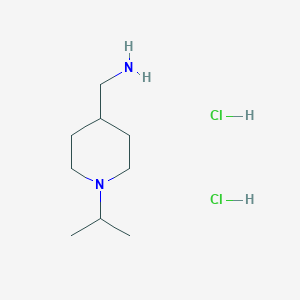

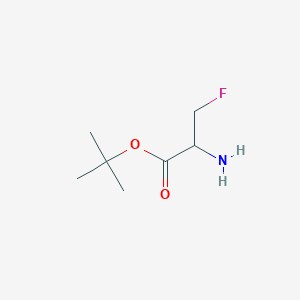

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride, commonly known as IPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPMP is a derivative of piperidine and is commonly used as a building block for the synthesis of various pharmaceuticals.

Scientific Research Applications

Serotonin Receptor Biased Agonists for Depression Treatment

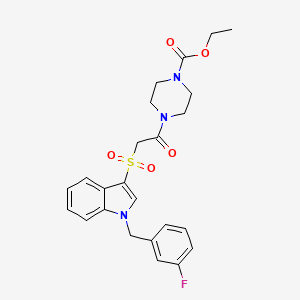

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to "(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride," have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays over other pathways such as cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. The leading compound in this series, exhibiting high selectivity for 5-HT1A receptors and robust antidepressant-like activity, shows promise as a new class of antidepressant drug candidates. This indicates a novel approach in targeting specific receptor subtypes to minimize side effects while maximizing therapeutic benefits (Sniecikowska et al., 2019).

Innovative CNS Disorder Treatments

Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlights the potential for developing drug candidates that target various central nervous system pathologies. By focusing on selective serotonin 5-HT1A receptor biased agonists, researchers aim to craft treatments with enhanced therapeutic activity and reduced side effects. This strategy underlines the importance of functional selectivity in drug discovery, paving the way for treatments of disorders involving dysfunction in serotonergic neurotransmission (Sniecikowska et al., 2020).

Diamino Scaffold for Stabilizing Parallel Turn Conformations

In a different research application, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a structurally related compound, was designed to stabilize parallel turn conformations. This compound, synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrates the versatility of piperidin-4-yl derivatives in chemical biology, offering a platform for the development of peptidomimetics or other bioactive molecules (Bucci et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride involves the reaction of 4-piperidone with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "4-piperidone", "isopropylamine", "sodium borohydride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with isopropylamine in the presence of a solvent such as ethanol to form (1-Isopropylpiperidin-4-yl)ketone.", "Sodium borohydride is added to the reaction mixture to reduce the ketone to (1-Isopropylpiperidin-4-yl)methanol.", "Formaldehyde and hydrochloric acid are then added to the reaction mixture to form (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride." ] } | |

CAS RN |

724463-82-5 |

Molecular Formula |

C9H21ClN2 |

Molecular Weight |

192.73 g/mol |

IUPAC Name |

(1-propan-2-ylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H |

InChI Key |

WWCXNCLEKXSVEU-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)CN.Cl.Cl |

Canonical SMILES |

CC(C)N1CCC(CC1)CN.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)